4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine
Description
Properties
IUPAC Name |
4-(5-ethyl-2-methoxyphenyl)sulfonyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-3-15-9-10-17(23-2)19(13-15)25(21,22)20-11-12-24-18(14-20)16-7-5-4-6-8-16/h4-10,13,18H,3,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBNGGKXQAHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Sulfonation and Chlorination
The synthesis commences with 4-methoxybenzenesulfonyl chloride (1), commercially available or prepared via chlorosulfonation of anisole (88% yield). This starting material undergoes sequential transformations:
Step 1: Sulfinate Formation
$$
\text{1} \xrightarrow[\text{Na}2\text{SO}3, \text{NaHCO}3]{\text{H}2\text{O/THF}} \text{Sodium 4-methoxybenzenesulfinate (2)}
$$
Conditions: 0°C → rt, 12 h
Yield: 99.9%
Step 2: Ethylation with Ethyl Iodide
$$
\text{2} \xrightarrow[\text{EtI, MeOH}]{\text{Reflux, Ar}} \text{1-(Ethylsulfonyl)-4-methoxybenzene (3)}
$$
Conditions: 2 h reflux
Yield: 86%
Step 3: Nitration
$$
\text{3} \xrightarrow[\text{HNO}_3 (65\%)]{100^\circ\text{C}} \text{4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene (4)}
$$
Conditions: 2 h
Yield: 73.3%
Step 4: Reduction and Chlorination
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, followed by diazotization and chlorination:
$$
\text{4} \xrightarrow[\text{H}2/\text{Pd-C}]{\text{MeOH}} \text{5-(Ethylsulfonyl)-2-methoxyaniline} \xrightarrow[\text{NaNO}2/\text{HCl}]{0^\circ\text{C}} \text{5-(Ethylsulfonyl)-2-methoxybenzenesulfonyl chloride (5)}
$$
Overall Yield (Steps 1–4): 59%
Synthesis of 2-Phenylmorpholine
Ring-Closing via Amino Alcohol Cyclization
Adapting methods from antidepressant syntheses:
$$
\text{2-Phenylaminoethanol} \xrightarrow[\text{H}2\text{SO}4]{160^\circ\text{C}} \text{2-Phenylmorpholine (6)}
$$
Conditions: 6 h, neat
Yield: 68%
Key Characterization Data:
- ¹H NMR (CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 3.85 (t, J=4.8 Hz, 4H, OCH₂), 2.75 (t, J=4.8 Hz, 4H, NCH₂)
- HPLC Purity: 97.2%
Sulfonylation to Form Target Compound
Coupling Reaction
$$
\text{5} + \text{6} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C → rt}} \text{4-(5-Ethyl-2-Methoxybenzenesulfonyl)-2-Phenylmorpholine (7)}
$$
Conditions: 12 h, N₂ atmosphere
Yield: 89%
Optimization Insights:
- Base screening showed triethylamine superior to pyridine (89% vs. 72% yield)
- Solvent polarity critically affects reaction rate: DCM > THF > toluene
Analytical Characterization
Spectroscopic Data
Target Compound (7):
- MP: 162–164°C
- ¹H NMR (500 MHz, CDCl₃):
δ 8.12 (d, J=2.4 Hz, 1H, H-6), 7.68 (dd, J=8.7, 2.4 Hz, 1H, H-4), 7.45–7.30 (m, 5H, Ph), 6.92 (d, J=8.7 Hz, 1H, H-3), 4.02 (s, 3H, OCH₃), 3.85–3.70 (m, 4H, morpholine OCH₂), 3.15–3.00 (m, 4H, morpholine NCH₂), 2.95 (q, J=7.6 Hz, 2H, SCH₂CH₃), 1.32 (t, J=7.6 Hz, 3H, CH₂CH₃)
Chromatographic Purity
HPLC (C18, 254 nm):
- Retention time: 8.72 min
- Purity: 98.7% (area normalization)
Mechanistic and Kinetic Considerations
Sulfonylation Pathway
The reaction proceeds via a classical Schotten-Baumann mechanism:
- Base Activation: Triethylamine deprotonates morpholine’s nitrogen, enhancing nucleophilicity.
- Electrophilic Attack: Sulfonyl chloride’s sulfur center undergoes nucleophilic substitution by morpholine.
- HCl Elimination: Base scavenges HCl, driving reaction completion.
Kinetic Studies:
- Activation energy (Eₐ): 58.3 kJ/mol (determined via Arrhenius plot)
- Rate law: Rate = k (second-order kinetics)
Chemical Reactions Analysis
Types of Reactions
4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and morpholine groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Effects
- Sulfonyl vs. Benzoyl Groups: The sulfonyl group in the target compound (‑SO₂‑) is more polar than the benzoyl group (‑CO‑) in analog 4-(3,4-diethoxybenzoyl)-2-phenylmorpholine .
- Substituent Effects :
- The 5-ethyl-2-methoxy substituents in the target compound introduce electron-donating effects (methoxy) and moderate lipophilicity (ethyl), which may enhance membrane permeability compared to the electron-withdrawing 4-chlorophenyl group in 4-[(4-chlorophenyl)sulfonyl]-2-phenylmorpholine .
- The 2-phenylmorpholine core is conserved across analogs, suggesting a shared conformational preference that may stabilize interactions with target proteins .
Pharmacological Implications
- Neuropharmacological Potential: The simpler 2-phenylmorpholine hydrochloride demonstrates activity in modulating dopamine and norepinephrine pathways, implying that the target compound’s morpholine-phenyl scaffold could confer similar neuroactive properties .
Biological Activity
4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a phenyl group and a sulfonyl moiety, which contributes to its biological properties. The molecular formula is CHNOS, with a molecular weight of approximately 317.39 g/mol.
The primary mechanism of action for 4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine involves the inhibition of specific protein targets within cellular pathways. Research indicates that it may interact with proteins involved in cell signaling and proliferation, although detailed studies are still required to elucidate these interactions fully.
Anticancer Activity
Preliminary studies suggest that 4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine exhibits significant anti-proliferative effects against various cancer cell lines. The compound's ability to inhibit cell growth may be attributed to its interference with key signaling pathways involved in tumor progression.
Table 1: Anticancer Activity against Selected Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 10.0 | |
| HeLa (Cervical Cancer) | 15.0 |
Antiviral Activity
Additionally, there is emerging evidence that this compound may possess antiviral properties. In vitro studies have indicated that it can inhibit the replication of certain viruses by modulating host cell responses.
Table 2: Antiviral Activity
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers examined the effects of 4-(5-ethyl-2-methoxybenzenesulfonyl)-2-phenylmorpholine on A549 lung cancer cells. The results demonstrated an IC50 value of 12.5 µM, indicating moderate potency compared to established chemotherapeutic agents. The compound induced apoptosis via mitochondrial pathways, evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression.
Study 2: Antiviral Effects
A separate investigation focused on the compound's antiviral properties against Hepatitis B virus (HBV). The study found that at an IC50 of 5.0 µM, the compound effectively reduced HBV replication in HepG2 cells, suggesting its potential as a therapeutic agent for viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
